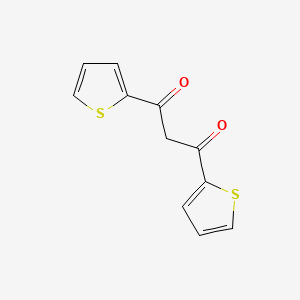

1,3-Di(thiophen-2-yl)propane-1,3-dione

Vue d'ensemble

Description

1,3-Di(thiophen-2-yl)propane-1,3-dione is a chemical compound with the molecular formula C11H8O2S2 . It is also known by its IUPAC name, 1,3-bis(2-thienyl)propane-1,3-dione .

Synthesis Analysis

The synthesis of this compound has been used in the development of cross-conjugated alternating polymers . It has also been used in the synthesis of Di(thiophen-2-yl) Substituted Pyrene-Pyridine Conjugated Scaffold .Molecular Structure Analysis

The molecular structure of this compound consists of two thiophene rings attached to a central propane-1,3-dione group . The InChI code for this compound is 1S/C11H8O2S2/c12-8(10-3-1-5-14-10)7-9(13)11-4-2-6-15-11/h1-6H,7H2 .Chemical Reactions Analysis

This compound has been used in the development of polymers with high electrical conductivity . It has also been used in the synthesis of a fluorescent sensor for Fe(III) ions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 236 . It has a boiling point of 419.0±30.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm3 . The compound is not soluble in water .Applications De Recherche Scientifique

Antimicrobial Applications

1,3-Di(thiophen-2-yl)propane-1,3-dione and its derivatives have been explored for their antimicrobial properties. A study by Sampal et al. (2018) synthesized 1-(5-Bromo-2-hydroxyphenyl)-3-(thiophen-2-yl)-propane-1,3-dione and its metal complexes, finding that they exhibit moderate to excellent antimicrobial activity against various bacteria and fungi, suggesting potential as metal-derived drugs (Sampal et al., 2018).

Electropolymerization and Material Applications

This compound has been utilized in material science, particularly in electropolymerization. Oyarce et al. (2017) reported the synthesis of an asymmetrical β-diketone derivative and its copper(II) complex, highlighting its application in fabricating modified electrodes through electropolymerization (Oyarce et al., 2017).

Ferroelectric Properties

In the field of electronic materials, Chen et al. (2010) synthesized a chiral quinoxaline derivative from 1,2-di(thiophen-2-yl)ethane-1,2-dione, which exhibited ferroelectric behavior and intense blue emission in fluorescent analysis. This implies potential applications in electronic devices and materials (Chen et al., 2010).

Photochromic and Photophysical Studies

The compound has been studied for its photochromic properties. Poon et al. (2013) designed dithienylethene-containing β-diketonate derivatives and analyzed their photophysical, electrochemical, and photochromic properties. This research suggests applications in fields like optical data storage and photochromic materials (Poon et al., 2013).

Applications in Fashion and Design

An interesting application in the intersection of science and art was explored by Qian et al. (2017), where the crystals of a pyridine-substituted β-diketone, including 1-(4-methoxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione, were used to create curved fractal structures for fashion design (Qian et al., 2017).

Photovoltaic Cells

Lee et al. (2008) explored the use of 1,3-diketone modified fullerenes in organic photovoltaic cells (OPVCs). This study demonstrates the potential of these compounds in enhancing the efficiency of OPVCs, marking a significant contribution to renewable energy technologies (Lee et al., 2008).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that thiophene derivatives often interact with various enzymes and receptors in the body .

Mode of Action

It’s known that thiophene derivatives can interact with their targets through non-covalent interactions . These interactions can lead to changes in the conformation and function of the target molecules .

Biochemical Pathways

Thiophene derivatives are known to be involved in various biochemical processes, potentially affecting multiple pathways .

Pharmacokinetics

It also shows inhibitory effects on several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . These properties can significantly impact the bioavailability of the compound.

Result of Action

It’s known that thiophene derivatives can have various biological effects, depending on their specific structures and targets .

Action Environment

The action of 1,3-Di(thiophen-2-yl)propane-1,3-dione can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability . Other factors, such as pH and the presence of other substances, could also potentially influence its action, efficacy, and stability.

Propriétés

IUPAC Name |

1,3-dithiophen-2-ylpropane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S2/c12-8(10-3-1-5-14-10)7-9(13)11-4-2-6-15-11/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYEKDXOACFEXKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10292131 | |

| Record name | 1,3-di(thiophen-2-yl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1138-14-3 | |

| Record name | NSC80415 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-di(thiophen-2-yl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Bromomethyl)benzo[b]thiophene](/img/structure/B3032058.png)

![2-amino-7-methoxy-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3032065.png)